

Application Notes and Protocols for Radioligand Binding Assay with MEN 11270

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Compound of Interest

Compound Name: MEN 11270

Cat. No.: B549513

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Introduction

MEN 11270 is a potent and selective non-peptide antagonist of the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Radioligand binding assays are a fundamental tool for characterizing the affinity of ligands, such as **MEN 11270**, for their receptors. This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity (K_i) of **MEN 11270** for the human bradykinin B2 receptor using [^3H]-Bradykinin as the radioligand.

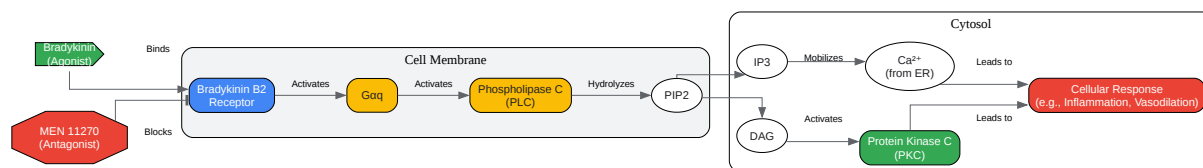
Data Presentation: Binding Affinity of MEN 11270

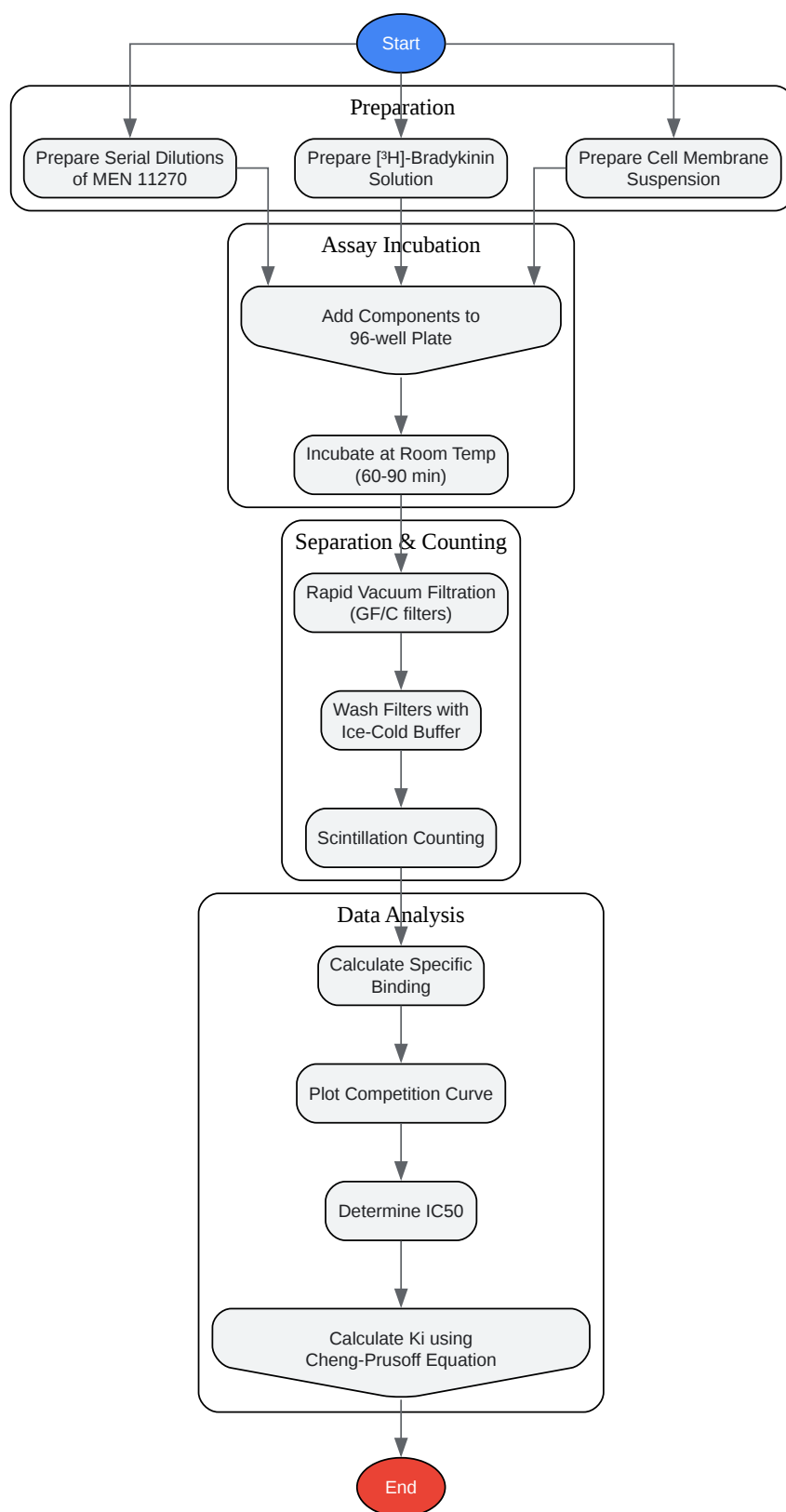
The binding affinity of **MEN 11270** for the bradykinin B2 receptor is typically determined through competitive binding assays, where the ability of the unlabeled compound to displace a radiolabeled ligand is measured. The resulting data is used to calculate the half-maximal inhibitory concentration (IC_{50}), which is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Compound	Radioligand	Receptor Source	pKi	Ki (nM)	Reference
MEN 11270	[³ H]-Bradykinin	Human B2 Kinin Receptor (WI-38 cells)	10.3	0.05	[1] [2]
MEN 11270	[³ H]-Bradykinin	Rabbit Ileal Smooth Muscle	10.3	0.05	[3]
MEN 11270	[³ H]-Bradykinin	Pig Ileal Smooth Muscle	10.1	0.08	[3]

Signaling Pathway

The bradykinin B2 receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).





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References

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